molecular formula C5H2Br2N4O2S4 B13398733 Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane

Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane

Cat. No.: B13398733
M. Wt: 438.2 g/mol
InChI Key: DBPHBKKVSCGDOA-UHFFFAOYSA-N
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Description

Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields. The compound’s molecular formula is C5H2Br2N4S4, and it has a molecular weight of 406.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane typically involves the reaction of 3-bromo-1,2,4-thiadiazole with sulfur-containing reagents under controlled conditions. One common method includes the use of bromine and thiourea as starting materials, followed by a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, sulfinylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(3-bromo-1,2,4-thiadiazol-5-ylsulfinyl)methane involves its interaction with molecular targets and pathways within cells. The compound’s sulfinyl and bromine groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of various cellular processes, such as enzyme activity and signal transduction pathways .

Properties

Molecular Formula

C5H2Br2N4O2S4

Molecular Weight

438.2 g/mol

IUPAC Name

3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfinyl]-1,2,4-thiadiazole

InChI

InChI=1S/C5H2Br2N4O2S4/c6-2-8-4(14-10-2)16(12)1-17(13)5-9-3(7)11-15-5/h1H2

InChI Key

DBPHBKKVSCGDOA-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)C1=NC(=NS1)Br)S(=O)C2=NC(=NS2)Br

Origin of Product

United States

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